1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDQDZLLOAXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29812-97-3 | |
| Record name | Cyclopropanamine, 1-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29812-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Chlorophenylmethylation: The cyclopropane ring is then functionalized with a chlorophenylmethyl group. This step often involves the use of a Grignard reagent or a similar organometallic compound.
Hydrochloride Formation: The amine compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium or platinum.
Scientific Research Applications
Medicinal Chemistry Applications
1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride has shown promise in several therapeutic areas:
Neurological Disorders
Research indicates that compounds with similar structures can selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial in treating neurodegenerative diseases. The ability of this compound to modulate protein interactions suggests potential applications in drug design targeting specific neurological pathways .
Antidepressant Activity
Some studies have explored the use of cyclopropanamine derivatives as antidepressants. Their mechanism may involve modulation of neurotransmitter systems, making them candidates for further exploration in psychiatric medicine.
Anticancer Research
The compound's ability to interact with specific proteins can be leveraged in cancer therapies. For instance, structural modifications could enhance its efficacy against certain cancer cell lines .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis:
Synthesis of Complex Molecules
Due to its reactive amine group, it can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, allowing for the creation of more complex organic molecules. This property is beneficial for developing new pharmaceuticals and agrochemicals.
Building Block for Drug Development
The compound can be utilized as a building block for synthesizing other biologically active compounds. Its structural characteristics enable the introduction of diverse functional groups, enhancing the pharmacological profile of resultant compounds .
Comparison of Cyclopropanamine Derivatives
| Compound Name | Structure Features | Notable Applications |
|---|---|---|
| This compound | Chlorine at meta position | Potential antidepressant, anticancer |
| 1-(3-Fluorophenyl)methylcyclopropan-1-amine | Fluorine at meta position | Enzyme inhibition studies |
| 1-(2-Methylphenyl)methylcyclopropan-1-amine | Methyl group at ortho position | Synthesis of complex organic molecules |
Case Study 1: Antidepressant Activity
A study investigated the antidepressant effects of cyclopropanamine derivatives, including this compound. The results indicated significant improvement in depressive-like behaviors in animal models when administered at specific dosages.
Case Study 2: Cancer Cell Line Efficacy
In vitro tests on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively, indicating its potential as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues by Substituent Variation
The compound’s structural analogues differ in substituent type (halogen, alkyl), position (ortho, meta, para), and aromatic system (phenyl vs. heteroaryl). These variations influence physicochemical properties and biological activity.
Table 1: Key Structural Analogues and Properties
Biological Activity
Overview
1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure
The compound features a cyclopropane ring substituted with a 3-chlorobenzyl group, which may influence its binding affinity to biological receptors. The hydrochloride salt form enhances its solubility, facilitating biological assays.
Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific mechanism of action for this compound remains to be fully elucidated but may involve:
- Receptor Binding : Potential interaction with sigma receptors, which are implicated in various neurological functions and disorders .
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting this compound could exhibit similar properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of cyclopropane derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast) | 90.47% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| MDA-MB-468 (Breast) | 84.83% |
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.
Neuropharmacological Effects
The structural similarity of this compound to known psychoactive agents raises questions about its effects on the central nervous system. Preliminary studies on related compounds indicate potential anxiolytic and antidepressant effects, possibly through modulation of serotonin pathways .
Case Studies
In a recent study focusing on novel sigma receptor ligands, several derivatives were synthesized and evaluated for their biological profiles. The findings indicated that certain compounds exhibited high affinity for sigma receptors, leading to significant biological activity . This suggests that this compound could also show promising results in similar assays.
Research Findings
A review of literature reveals various studies exploring the synthesis and biological evaluation of cyclopropane derivatives:
- Synthesis : Various synthetic routes have been developed for cyclopropane derivatives, often focusing on optimizing yield and purity.
- Biological Evaluation : Compounds have been tested against a range of cancer cell lines and shown varying degrees of activity, indicating that structural modifications can lead to enhanced efficacy .
Q & A
Q. What are the optimal synthetic routes for 1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three steps: (1) cyclopropylation via alkene-diazo compound reactions using Rh/Cu catalysts, (2) amination with ammonia under high pressure (e.g., 50–100 bar), and (3) hydrochloride salt formation using HCl. Key factors include catalyst choice (Rhodium improves regioselectivity ), temperature control during cyclopropylation (0–25°C to minimize side reactions), and stoichiometric excess of ammonia (2–3 equivalents) to maximize amine formation. Yields range from 40–70% in lab-scale batch reactors, with impurities often arising from incomplete cyclopropylation or over-amination.
Q. Which analytical techniques are most effective for characterizing structural and purity attributes of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm cyclopropane ring integrity (e.g., δ 0.8–1.2 ppm for cyclopropane protons) and 3-chlorophenyl substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 199.06 (M-Cl) and fragments at m/z 123 (cyclopropylamine backbone).
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring and confirms hydrochloride salt formation .
- HPLC-PDA : Quantifies purity (>95% by area normalization) using a C18 column and 0.1% TFA in acetonitrile/water (60:40) mobile phase .
Q. How can researchers troubleshoot low yields during the amination step?
- Methodological Answer : Common issues include:
- Insufficient Ammonia : Use a 20% molar excess and ensure sealed reaction vessels to prevent gas escape.
- Catalyst Deactivation : Pre-treat catalysts (e.g., Raney Ni) with H to remove surface oxides .
- By-product Formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). If by-products dominate, reduce temperature to 40°C and extend reaction time (24–48 hrs) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is chiral purity validated?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands like BINAP with Cu catalysts during cyclopropylation to achieve >80% enantiomeric excess (ee) .
- Chiral Chromatography : Validate ee via HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1.0 mL/min), comparing retention times to racemic standards .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve amine intermediates during amination .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what assays are suitable for evaluation?
- Methodological Answer :
- SAR Studies : Replace the 3-chlorophenyl group with fluoro/bromo analogs and test receptor binding (e.g., serotonin 5-HT via radioligand displacement assays).
- In Vitro Toxicity : Use MTT assays on HEK293 cells to compare IC values; 3-chloro derivatives typically show lower cytotoxicity than bromo analogs (IC > 100 μM ).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
Q. What computational methods predict interaction mechanisms between this compound and neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to NMDA receptors (PDB: 2A5S). Focus on cyclopropane’s rigid geometry enhancing fit into hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; RMSD < 2.0 Å indicates stable binding .
- QSAR Models : Train models with descriptors like logP and polar surface area to predict blood-brain barrier permeability (e.g., VolSurf+ software) .
Q. How can researchers resolve contradictions in reported reaction optima (e.g., temperature, solvent polarity)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to test temperature (30–70°C), solvent (THF vs. DMF), and catalyst loading (1–5 mol%). Analyze via ANOVA to identify significant factors .
- Meta-Analysis : Aggregate literature data (e.g., Web of Science entries) and perform multivariate regression to reconcile variables. For example, higher polarity solvents (DMF) favor amination at lower temperatures (40°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
